5-Benzyl-2-methylbenzoxazole
Description
Significance and Role of Benzoxazoles in Heterocyclic Chemistry Research
Benzoxazoles are considered a "privileged scaffold" in medicinal and synthetic organic chemistry. thieme-connect.com Their structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows them to interact with various biopolymers, leading to a wide spectrum of biological activities. researchgate.net Researchers have extensively explored benzoxazole (B165842) derivatives for their potential applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aimdpi.comnih.gov The stable, aromatic nature of the benzoxazole core, coupled with its reactive sites, provides a foundation for functionalization and the development of novel compounds with tailored properties. wikipedia.org
Historical Context of Benzoxazole Research and Development
The study of heterocyclic compounds, including benzoxazoles, began to flourish in the mid-19th century with the advancement of organic chemistry. researchgate.net Initially, research focused on the synthesis and characterization of the basic benzoxazole structure. nih.gov Over the decades, the focus has shifted towards the synthesis of a diverse array of benzoxazole derivatives and the evaluation of their pharmacological potential. researchgate.netresearchgate.net A significant surge in research has been observed in recent years, with a plethora of studies dedicated to creating new derivatives and exploring their applications in treating various diseases and in the development of new materials. researchgate.netresearchgate.net
Overview of 5-Benzyl-2-methylbenzoxazole within the Broader Benzoxazole Research Landscape
Within the extensive family of benzoxazole derivatives, this compound stands out as a specific compound of interest in academic research. ontosight.ai Its structure is characterized by a benzoxazole core with a methyl group at the 2-position and a benzyl (B1604629) group at the 5-position. ontosight.aiontosight.ai This particular arrangement of substituents has prompted investigations into its unique chemical properties and potential biological activities. ontosight.ai
Academic Relevance and Scope of Research on this compound
The academic relevance of this compound lies in its potential as a lead compound for the development of new therapeutic agents and functional materials. ontosight.ai Research has primarily focused on its synthesis, characterization, and the exploration of its biological properties, including potential antimicrobial and antifungal activities. ontosight.aiontosight.ai Studies have also delved into its fluorescent properties, suggesting possible applications in the field of material science. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₃NO | nih.gov |
| Molecular Weight | 254.30 g/mol | ontosight.ai |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | Approximately 120-125°C | ontosight.ai |
| Solubility | Moderately soluble in organic solvents (ethanol, methanol, dichloromethane), less soluble in water. | ontosight.ai |
| CAS Number | 92552-31-3 | ontosight.ai |
Synthesis of this compound
A common method for the synthesis of this compound involves a condensation reaction. ontosight.ai This process typically utilizes 2-aminophenol (B121084), which is reacted with benzyl chloride and acetic anhydride, followed by a cyclization step to form the final benzoxazole ring structure. ontosight.ai
Research on this compound
Scientific investigations into this compound have revealed its potential in several areas:
Antimicrobial and Antifungal Activity: Studies have indicated that this compound exhibits antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new anti-infective agents. ontosight.aiontosight.ai
Anticancer Potential: Research on benzoxazole derivatives, including those similar in structure to this compound, has shown promise in inhibiting the growth of certain cancer cell lines. ontosight.ai
Material Science: The fluorescent properties of benzoxazoles are being explored for their use in creating new materials and sensors. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
92552-31-3 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-benzyl-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-11-16-14-10-13(7-8-15(14)17-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
QJPSBMDBZCLZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Benzyl 2 Methylbenzoxazole
Chromatographic Methods for Purity and Separation (e.g., GC-MS, LC-MS)
The determination of purity and the isolation of 5-benzyl-2-methylbenzoxazole from reaction mixtures or for preparative purposes heavily rely on chromatographic methodologies. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to assess its purity by separating it from volatile impurities and starting materials used in its synthesis. The retention time (RT) in the gas chromatogram provides a characteristic parameter for the compound under specific analytical conditions, while the mass spectrometer offers definitive structural information through its fragmentation pattern.
While specific experimental GC-MS data for this compound is not widely published in publicly accessible databases, general principles of GC can be applied. A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be suitable for its separation. The oven temperature program would be optimized to ensure adequate separation from any related substances.
The mass spectrum of this compound obtained by Electron Ionization (EI) would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (223.27 g/mol ). The fragmentation pattern would be a unique fingerprint of the molecule, likely involving the cleavage of the benzyl (B1604629) group (resulting in a prominent fragment at m/z 91 for the tropylium (B1234903) ion) and fragmentation of the benzoxazole (B165842) ring system.
A hypothetical table of expected GC-MS data is presented below, based on the analysis of similar structures.
| Parameter | Expected Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Expected Retention Time | 15 - 25 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M⁺) | m/z 223 |
| Major Fragment Ions (m/z) | 91 (C₇H₇⁺), 132 (M-C₇H₇)⁺, 104, 77 |
This data is predictive and would require experimental verification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is particularly well-suited for compounds that are less volatile or thermally labile. For this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer is an effective method for purity determination and separation.
Research has indicated that this compound can be successfully analyzed using a reverse-phase HPLC method. sielc.com A suitable stationary phase for this separation is a C18 column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component. sielc.com To ensure compatibility with mass spectrometry, volatile acids such as formic acid are often added to the mobile phase to facilitate ionization. sielc.com
The separation is based on the differential partitioning of the analyte and any impurities between the non-polar stationary phase and the polar mobile phase. The elution order and retention time are dependent on the specific chromatographic conditions, including the mobile phase composition, flow rate, and column temperature.
When coupled to a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, LC-MS provides both retention time data and mass-to-charge ratio (m/z) information. This dual detection allows for the confirmation of the identity of the main peak as this compound and the characterization of any co-eluting impurities.
The following table summarizes typical LC-MS parameters for the analysis of this compound, based on published methods for similar compounds. sielc.com
| Parameter | Condition |
| LC Column | Newcrom R1 (C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 30% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ Ion | m/z 224.1 |
This liquid chromatography method is also scalable and can be adapted for preparative separation to isolate pure this compound from complex mixtures. sielc.com The purity of the collected fractions can then be re-assessed using the same analytical method.
Structure Activity Relationship Sar Studies of Benzoxazole Derivatives with Emphasis on 5 Benzyl 2 Methylbenzoxazole Analogs
General Principles of Benzoxazole (B165842) SAR in Academic Research
The benzoxazole scaffold is a prominent heterocyclic compound in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents. researchgate.net Structure-activity relationship (SAR) studies of benzoxazole derivatives are crucial for optimizing their therapeutic potential by modifying the core structure to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzoxazole ring system. researchgate.netmdpi.com
Key principles derived from academic research indicate that the fused heterocyclic nucleus is fundamental to the antimicrobial and other biological activities observed. esisresearch.org The positions most critical for modulating bioactivity are the 2- and 5-positions of the benzoxazole core. mdpi.comnih.gov Modifications at these sites can influence properties such as lipophilicity, electronic distribution, and steric compatibility, which in turn dictate the molecule's interaction with biological targets like enzymes or receptors. mdpi.com For instance, the introduction of electron-withdrawing or electron-releasing groups at different positions can significantly enhance antimicrobial and antiproliferative effects. researchgate.net The planar, aromatic nature of the benzoxazole ring allows it to function as a structural isostere of natural nucleotides like adenine (B156593) and guanine (B1146940), enabling it to interact with various biopolymers within living systems. nih.govresearchgate.net
Impact of Substituents at the Benzoxazole 2-Position on Bioactivity Profiles
The 2-position of the benzoxazole ring is a primary site for chemical modification and has a profound impact on the compound's biological profile. researchgate.net Research has consistently shown that the substituent at this position is decisive for the type and potency of the observed activity. researchgate.net A wide variety of groups, including aryl, alkyl, and heterocyclic moieties, have been introduced at this position to explore their effects on anticancer, antimicrobial, and anti-inflammatory activities, among others. nih.govresearchgate.netresearchgate.net
For example, in studies on antitumor agents, benzoxazole derivatives with a p-fluorophenyl group at the 2-position showed increased cytotoxicity. researchgate.net Similarly, derivatives bearing a thiophene substituent at this position exhibited high inhibitory activity in Diffuse Large B-cell Lymphoma (DLBCL) models. researchgate.netresearchgate.net The introduction of various substituted phenyl rings at the C2-position has been a common strategy, leading to compounds with potent activities. nih.gov The nature of the substituent can influence the molecule's ability to bind to specific targets. For instance, 2-substituted benzoxazoles have been investigated as inhibitors of enzymes like DNA gyrase, where the substituent plays a key role in fitting into the enzyme's active site. nih.gov
| Substituent at 2-Position | Observed Biological Activity | Key Findings | Reference |
|---|---|---|---|
| p-Fluorophenyl | Antitumor | Increased cytotoxicity in metastatic cancer models. | researchgate.net |
| Thiophene | Antitumor (DLBCL) | Demonstrated the highest inhibitory activity in both DLBCL models studied. | researchgate.netresearchgate.net |
| Phenyl | Antimicrobial | Derivatives showed potent antibacterial activities, particularly against E. coli. | nih.gov |
| Phenoxymethyl | Antimicrobial | Found to be the most active derivative against S. aureus in one study. | esisresearch.org |
| Various Aryl Groups | Antiproliferative | Substitution with aryl groups can lead to enhanced antiproliferative activity. | mdpi.com |
Influence of Substituents at the Benzoxazole 5-Position on Bioactivity Profiles
While the 2-position is often seen as determining the mode of action, the substituent at the 5-position is frequently regarded as modulating the intensity of the biological activity. Modifications at this position can significantly enhance the potency of the compound. SAR studies have shown that introducing small, often electron-withdrawing groups like halogens (e.g., chlorine) or a nitro group at the 5-position can lead to a marked increase in antiproliferative and antifungal activities. mdpi.comesisresearch.org
For example, research on antiproliferative agents found that benzoxazole derivatives bearing a chlorine atom at position 5 generally exhibited higher activity. mdpi.com This enhancement is often attributed to the substituent's influence on the electronic properties of the entire ring system and its ability to form specific interactions, such as halogen bonds, with the biological target. mdpi.com In the context of antimicrobial agents, electron-withdrawing groups at this position were found to increase potency against C. albicans. esisresearch.org Furthermore, the presence of an acetic acid group at the fifth position on the benzoxazole moiety has been shown to elevate cytotoxic activity against human breast and colorectal cancer cell lines. nih.gov
| Substituent at 5-Position | Observed Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Chlorine | Antiproliferative, Antifungal | Generally exhibited higher antiproliferative activity; increased potency against C. albicans. | mdpi.comesisresearch.org |
| Nitro | Antifungal | Electron-withdrawing nature increased potency against C. albicans. | esisresearch.org |
| Acetic Acid | Anticancer | Elevated cytotoxic activity against MCF-7 and HCT-116 cancer cell lines. | nih.gov |
| Amino | Antimicrobial | Serves as a key position for modulating the intensity of activity. |
Specific Conformational and Electronic Effects of the Benzyl (B1604629) Moiety at Position 5
The introduction of a benzyl group at the 5-position of the benzoxazole ring introduces specific conformational and electronic characteristics that can significantly influence molecular interactions. The benzyl group is not a simple hydrophobic substituent; its sp³-hybridized methylene (B1212753) bridge confers considerable conformational flexibility, allowing the attached phenyl ring to orient itself optimally within a receptor's binding pocket. mdpi.com
Conformational Effects: This flexibility allows the phenyl ring to explore a wider conformational space compared to a rigidly attached phenyl group. mdpi.com This can be advantageous for fitting into hydrophobic regions of a biological target, such as the peripheral anionic site (PAS) of acetylcholinesterase. mdpi.com Quantum theory analyses of benzyl derivatives indicate that their preferred conformations are often related to minimizing steric repulsion between the substituent and the adjacent ring system. nih.govacs.orgresearchgate.net In the case of a 5-benzylbenzoxazole, the benzyl group can rotate around the C5-CH₂ bond and the CH₂-Ph bond, adopting conformations that maximize favorable interactions and minimize steric clashes within the binding site.
Electronic Effects: Electronically, the benzyl group is generally considered to be weakly electron-donating through inductive effects. However, its primary electronic contribution comes from the potential for π-π stacking or other non-covalent interactions involving the phenyl ring's π-system. mdpi.com These interactions can be crucial for anchoring the molecule to aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in a protein's active site. The electronic properties of the benzyl ring itself can be further tuned by adding substituents to it, thereby modulating its interaction capabilities.
Stereochemical Considerations in SAR Studies of Benzoxazole Derivatives
Stereochemistry plays a critical role in the biological activity of chiral benzoxazole derivatives, as enantiomers can exhibit significantly different potencies and efficacies. scielo.brscielo.br The three-dimensional arrangement of atoms is fundamental for the specific molecular recognition between a drug and its biological target. scielo.br Knowing the precise crystal structure and conformation of benzoxazole derivatives provides vital information for predicting how they will orient themselves within a receptor or enzyme active site. researchgate.net
Correlation between Structural Modifications and Molecular Interactions
The correlation between specific structural modifications of benzoxazole derivatives and their interactions at a molecular level is often elucidated using computational tools like molecular docking. nih.govnih.gov These studies help visualize and quantify how changes in the ligand's structure affect its binding affinity and orientation within the active site of a target protein.
For example, molecular docking of 2-substituted benzoxazoles into the active site of the DNA gyrase enzyme has shown how these molecules can act as inhibitors. nih.gov The benzoxazole core can lie in a hydrophobic pocket, while substituents at the 2- and other positions form specific hydrogen bonds or hydrophobic interactions with key amino acid residues. researchgate.net Similarly, studies of benzoxazole-benzamide conjugates as potential anticancer agents revealed their mode of interaction with the VEGFR-2 kinase domain. nih.gov The docking scores and binding poses showed that the unsubstituted benzoxazole compound was the most potent inhibitor, forming crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site, displacing the natural ligand. nih.gov
Computational Chemistry and Molecular Modeling Investigations on 5 Benzyl 2 Methylbenzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods, rooted in the principles of quantum mechanics, are instrumental in elucidating properties that are otherwise difficult to determine experimentally.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the optimized geometry and electronic properties of molecules. nih.govresearchgate.net For 5-Benzyl-2-methylbenzoxazole, DFT studies, typically employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to model its molecular structure in the ground state. researchgate.netnih.gov
These calculations yield crucial information about the molecule's electronic energy, the energies of its molecular orbitals, and its dipole moment. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a three-dimensional representation of the molecule.
| Property | Calculated Value |
| Total Energy | (Typical value in Hartrees) |
| Dipole Moment | (Typical value in Debye) |
| HOMO Energy | (Typical value in eV) |
| LUMO Energy | (Typical value in eV) |
| Energy Gap (HOMO-LUMO) | (Typical value in eV) |
Note: The values in this table are illustrative and would be obtained from specific DFT calculations on this compound.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, such as the Hartree-Fock (HF) method, are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. nih.govnih.gov While computationally more demanding than DFT, ab initio methods can provide a fundamental understanding of a molecule's electronic structure. For instance, calculations using the Hartree-Fock method with a 6-31G* basis set have been employed to compute the vibrational frequencies of similar benzoxazole (B165842) derivatives. nih.govnih.gov These theoretical frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.
Analysis of Molecular Orbitals and Charge Distribution
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution within a molecule, providing insights into intramolecular and intermolecular interactions. NBO analysis calculates the atomic charges on each atom, offering a quantitative measure of the electron density distribution. This information is vital for understanding the molecule's polarity and its potential sites for electrostatic interactions.
| Atom | NBO Charge (e) |
| O1 | (Typical negative value) |
| N3 | (Typical negative value) |
| C2 | (Typical positive value) |
| C(benzyl) | (Typical values) |
Note: This table represents hypothetical NBO charges for key atoms in this compound.
Prediction of Reactivity and Selectivity Descriptors (e.g., Fukui functions)
Conceptual DFT provides a framework for defining and calculating chemical reactivity and selectivity descriptors. researchgate.net These descriptors, derived from the variation of electron density, help in predicting the reactive sites of a molecule. Fukui functions (f(r)) are particularly useful in this regard, as they indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.net
Other global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ2 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different compounds. researchgate.net
Molecular Dynamics Simulations to Explore Conformational Space
Molecules are not static entities but are in constant motion, exploring a range of different conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational landscape. ub.edu
For this compound, MD simulations can be performed to understand the flexibility of the molecule, particularly the rotational freedom of the benzyl (B1604629) group relative to the benzoxazole core. The simulation results can be analyzed to identify the most stable conformations and the energy barriers between them. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to monitor the compactness of the structure over time. researchgate.netnih.gov
Molecular Docking Studies for Investigating Binding Modes with Biomolecular Targets (Hypothetical/Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
In a hypothetical scenario, molecular docking could be employed to investigate the binding of this compound to a specific biomolecular target. The process would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.
The results of a docking study would provide insights into the binding mode of this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gov This information is invaluable for the rational design of new molecules with improved binding affinity and selectivity.
| Parameter | Description |
| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the ligand and the receptor. |
| Inhibition Constant (Ki) | A theoretical measure of the ligand's inhibitory potency. |
| Interacting Residues | The amino acid residues in the receptor's active site that form key interactions with the ligand. |
| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. |
Note: This table illustrates the typical output of a molecular docking study.
Analysis of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Hydrogen Bonding: The this compound molecule contains a nitrogen atom within the oxazole (B20620) ring which can act as a hydrogen bond acceptor. If the compound were to bind to a protein's active site, this nitrogen atom could form a hydrogen bond with a suitable donor residue, such as the amide group of an asparagine or glutamine, or the hydroxyl group of a serine, threonine, or tyrosine.
Hydrophobic Interactions: The benzyl and methyl groups, as well as the fused benzene (B151609) ring of the benzoxazole core, are all hydrophobic. These regions of the molecule are likely to engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. Residues such as leucine, isoleucine, valine, and phenylalanine are common contributors to such interactions, which are driven by the entropic effect of displacing water molecules from the binding site.
A hypothetical interaction profile for this compound within a protein binding site is presented in the table below. This is an illustrative example of the types of interactions that would be investigated in a molecular docking study.
| Interaction Type | Potential Interacting Residue (Amino Acid) | Functional Group on this compound |
| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Oxazole Nitrogen |
| Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Tryptophan, Histidine | Benzyl group, Benzoxazole ring |
| Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine | Methyl group, Benzyl group |
Binding Affinity Predictions (Theoretical)
Theoretical binding affinity predictions aim to quantify the strength of the interaction between a ligand and its target. This is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki) or IC50 value. Molecular docking programs are frequently used to predict the binding pose and to score the interactions, providing an estimate of the binding affinity.
For a compound like this compound, a computational study would involve docking it into the active site of a target protein. The scoring function of the docking software would then calculate a value representing the predicted binding affinity. While specific data for this compound is not available, the following table illustrates the kind of results that such a study might produce for a series of related benzoxazole derivatives.
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| Derivative 1 | -8.5 | 0.5 |
| Derivative 2 | -8.2 | 0.9 |
| This compound (Hypothetical) | -7.9 | 1.5 |
| Derivative 4 | -7.5 | 2.8 |
QSAR (Quantitative Structure-Activity Relationship) Modeling (General Principles)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com The fundamental principle is that the biological activity of a compound is a function of its molecular structure and physicochemical properties.
A QSAR model is typically represented by a mathematical equation that relates one or more molecular descriptors to the observed activity. youtube.com These descriptors are numerical representations of the chemical structure, and can encode electronic, steric, hydrophobic, and topological properties.
The development of a QSAR model involves several key steps:
Data Set Selection: A set of compounds with known biological activities against a specific target is required. This is known as the training set.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the training set.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and to build the QSAR equation.
Model Validation: The predictive power of the model is assessed using an independent set of compounds (the test set) or through cross-validation techniques.
A study on benzoxazole derivatives as potential inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase from Cryptosporidium parvum provides a practical example of QSAR modeling for this class of compounds. nih.govnih.gov In this study, a QSAR model was developed for fifteen known benzoxazole derivatives, yielding a correlation coefficient (r²) of 0.7948. nih.govnih.gov The model was validated using the leave-one-out cross-validation method. nih.gov
| QSAR Model Parameter | Description | Example Value from Benzoxazole Study nih.gov |
| r² (Coefficient of Determination) | A measure of how well the model fits the training set data. | 0.7948 |
| q² (Cross-validated r²) | A measure of the predictive power of the model, assessed by cross-validation. | Not explicitly stated, but the use of leave-one-out cross-validation was mentioned. |
| Independent Variables | The molecular descriptors used in the model. | Energy-based descriptors |
| Dependent Variable | The biological activity being predicted. | pIC50 |
Prediction of Stability and Energetic Properties
Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are used to predict the stability and energetic properties of molecules. nih.gov These calculations can provide insights into a molecule's geometry, electronic structure, and reactivity.
For this compound, a DFT study could be performed to determine its optimized molecular geometry, including bond lengths and angles. Furthermore, key energetic properties can be calculated:
Total Energy: The total energy of the molecule in its optimized geometry, which is an indicator of its stability.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
While specific DFT data for this compound is not available, the following table provides an example of the types of energetic properties that would be calculated in such a study.
| Property | Description | Hypothetical Value |
| Total Energy | The ground state energy of the molecule. | -825 Hartrees |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |
| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO. | 4.7 eV |
Applications of Benzoxazole Scaffolds in Chemical Biology and Advanced Materials Research
Benzoxazoles as Privileged Scaffolds in Academic Medicinal Chemistry Research
The benzoxazole (B165842) moiety is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds. nih.govnih.govnih.gov This structure is a bioisostere of natural nucleotides like adenine (B156593) and guanine (B1146940), which may allow it to interact readily with biological macromolecules. scite.ai Benzoxazole derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. nih.govresearchgate.netglobalresearchonline.netresearchgate.netnih.gov
The versatility of the benzoxazole core allows for its incorporation as an essential pharmacophore in many medicinal compounds, targeting a variety of proteins and enzymes. nih.govresearchgate.net Researchers continue to synthesize and evaluate new benzoxazole derivatives to explore their therapeutic potential against a wide range of human diseases. nih.govresearchgate.net The interest in this scaffold is demonstrated by the large number of patents and studies published, with some derivatives advancing to clinical trials. nih.govnih.gov
Design Principles for Benzoxazole-Based Chemical Probes and Tools
The rational design of benzoxazole-based molecules is crucial for developing potent and selective chemical probes and therapeutic agents. nih.gov A key design strategy involves leveraging the benzoxazole structure to meet the pharmacophoric requirements of specific biological targets. nih.gov For instance, in the design of kinase inhibitors like those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the benzoxazole ring can be positioned to occupy the hinge region of the ATP binding site, forming critical hydrogen bonds with amino acid residues such as Cys919. nih.govnih.govnih.gov
Molecular docking and in silico studies are fundamental tools in the design process, allowing researchers to predict how a derivative will bind to its target. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies guide the modification of the benzoxazole scaffold to enhance potency and selectivity. nih.govnih.gov For example, studies have shown that substitutions on the benzene (B151609) ring of the benzoxazole core can significantly influence biological activity; derivatives with a 5-methyl group were found to be more active than unsubstituted or 5-chloro-substituted analogues in certain VEGFR-2 inhibitor series. nih.gov These principles of targeted molecular design, computational analysis, and systematic SAR evaluation are central to creating effective benzoxazole-based chemical tools. nih.gov
Exploration of Benzoxazoles in Agrochemical Discovery (e.g., Herbicides, Insecticides)
The benzoxazole scaffold is an important structural motif in the discovery of new agrochemicals. mdpi.comnih.gov Derivatives of benzoxazole have demonstrated a wide range of biological activities relevant to agriculture, including fungicidal, antibacterial, antiviral, herbicidal, and insecticidal properties. mdpi.comdntb.gov.uaresearchgate.net The stable and easily modifiable nature of the benzoxazole ring system makes it a valuable starting point for developing new active compounds. mdpi.com
In recent decades, research into benzoxazoles for agricultural applications has intensified, leading to the development of novel pesticides. mdpi.comnih.gov One notable example is Oxazosulfyl, a benzoxazole insecticide that exhibits a broad spectrum of activity and is used to control pests in rice crops. mdpi.com The ongoing need to find new agrochemicals with unique mechanisms of action to combat resistance issues ensures that benzoxazole derivatives will remain an active area of research in plant disease and pest management. mdpi.comresearchgate.net
Utilization of Benzoxazoles in Fluorescent Dyes and Optical Materials Research
Benzoxazole derivatives are widely used in materials science due to their significant fluorescent properties. globalresearchonline.netresearchgate.net These compounds are employed as fluorescent whitening agents, dye lasers, and as components in organic light-emitting diodes (OLEDs). globalresearchonline.netresearchgate.net Their utility stems from their photostability and strong fluorescence, often attributed to a process called Excited-State Intramolecular Proton Transfer (ESIPT). globalresearchonline.netperiodikos.com.br This process allows for a large separation between absorption and emission wavelengths (a high Stokes shift), which is a desirable characteristic for fluorescent probes. globalresearchonline.net
The fluorescence of benzoxazole dyes can be highly sensitive to their environment, making them useful as photoprobes. rsc.org For example, the fluorescence intensity and wavelength of certain benzoxazole dyes can change in the presence of different solvents or upon binding to biological targets like DNA or specific ions. rsc.orgperiodikos.com.br This has led to the development of benzoxazole-based fluorescent probes for detecting biothiols and for use as safer alternatives to conventional DNA stains in molecular biology. periodikos.com.brperiodikos.com.brnih.gov
Applications as Chiral Auxiliaries and Receptors in Asymmetric Synthesis
Heterocyclic compounds are frequently used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. springerprofessional.de A chiral auxiliary is a chemical unit that is temporarily incorporated into a molecule to guide the formation of a specific stereoisomer, after which it can be removed. wikipedia.org While oxazolidinones, which are structurally related to benzoxazoles, are among the most famous examples (e.g., Evans' auxiliaries), the benzoxazole scaffold itself is utilized in modern asymmetric synthesis. springerprofessional.dewikipedia.orgnih.gov
Recent research has demonstrated the use of 2-mercapto-benzoxazole as a key reactant in highly enantioselective reactions. acs.org In one study, a chiral vanadium complex was used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes using 2-mercapto-benzoxazole, achieving high yields and excellent enantioselectivity. acs.org This highlights the role of the benzoxazole structure in facilitating stereocontrolled transformations, an essential task in the synthesis of complex, biologically active molecules. nih.gov
Role as Ligands in Catalytic Reactions
The benzoxazole framework serves as an effective ligand structure for various metal catalysts used in organic synthesis. nih.gov Ligands are crucial components of catalytic systems, as they bind to a central metal atom and modulate its reactivity and selectivity. Transition metal complexes featuring benzoxazole-based ligands have been developed for a range of chemical transformations. nih.govrsc.org
For example, copper(II) complexes with tridentate ligands incorporating a benzoxazole derivative have been successfully used as catalysts for the multi-component synthesis of other substituted benzoxazoles under mild conditions. rsc.org Similarly, palladium complexes have been employed for the synthesis of benzoxazoles from 2-aminophenol (B121084) and aldehydes. nih.gov The ability of the benzoxazole structure to coordinate with metal centers makes it a valuable tool for developing new, efficient catalytic systems that are often recyclable and operate under environmentally friendly conditions. nih.govacs.org
Future Directions and Emerging Research Avenues for 5 Benzyl 2 Methylbenzoxazole and Its Analogs
Development of Novel and Highly Efficient Synthetic Routes
While the synthesis of 5-benzyl-2-methylbenzoxazole can be achieved through established methods like the condensation of 2-aminophenol (B121084) with relevant precursors, the broader field of benzoxazole (B165842) synthesis is rapidly evolving. ontosight.ai The focus is on developing more efficient, cost-effective, and environmentally benign methodologies. nih.govmdpi.com Researchers are moving away from harsh reaction conditions and hazardous reagents toward greener alternatives.
Recent advancements include:
Catalyst Innovation: A plethora of new catalytic systems are being explored to improve reaction rates and yields. These include the use of zinc dust tandfonline.com, samarium triflate organic-chemistry.org, copper(II) oxide nanoparticles organic-chemistry.org, Ni(II) complexes rsc.org, and fluorophosphoric acid. rsc.org Heterogeneous catalysts like KF-Al2O3 are also gaining traction due to their stability and reusability over multiple reaction cycles. rsc.org
Green Chemistry Approaches: Significant efforts are being made to reduce the environmental impact of synthesis. This includes performing reactions in aqueous media organic-chemistry.org, under solvent-free conditions tandfonline.comrsc.org, or utilizing techniques like microwave irradiation to shorten reaction times and improve efficiency. tandfonline.com
These novel strategies promise to make the synthesis of complex benzoxazole analogs, including derivatives of this compound, more accessible and sustainable for both laboratory-scale research and potential industrial production.
Table 1: Comparison of Modern Catalytic Systems for Benzoxazole Synthesis
| Catalyst System | Starting Materials | Reaction Conditions | Key Advantages | Yields | Reference(s) |
| Zinc Dust | 2-aminophenols, cyclic amines | Microwave irradiation, solvent-free | Mild, efficient, reusable catalyst, simple workup | High | tandfonline.com |
| Samarium Triflate | o-amino(thio)phenols, aldehydes | Aqueous medium, mild conditions | Green, efficient, reusable catalyst | Good | organic-chemistry.org |
| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, aldehydes | Solvent-free, 130 °C | Reusable catalyst, high yield, facile workup | 85–98% | rsc.org |
| KF–Al2O3 | 2-aminophenol, acid derivatives | Acetonitrile (B52724), room temperature | Heterogeneous, reusable (10 runs), short reaction time | 83–95% | rsc.org |
| Ni(II) Complex | 2-aminophenol, aromatic aldehydes | DMF, K2CO3, 80 °C | Low catalyst loading, high yield | 87–94% | rsc.org |
| Copper(II) Oxide Nanoparticles | o-bromoaryl derivatives | DMSO, air | Ligand-free, heterogeneous, recyclable catalyst | Good | organic-chemistry.org |
Advanced Computational Approaches for Rational Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying promising new drug candidates. researchgate.net For benzoxazole research, these in silico methods are crucial for rationally designing novel analogs of compounds like this compound and predicting their physicochemical and biological properties.
Key computational approaches being applied include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of benzoxazole derivatives to their biological targets. tandfonline.com Studies have successfully used docking to model the interactions of benzoxazoles with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov, VEGFR-2 nih.gov, and various cholinesterases tandfonline.comnih.gov, providing insights into the structural basis of their activity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to build predictive models that correlate the chemical structure of benzoxazole analogs with their biological activity. tandfonline.com These models are valuable for designing new compounds with enhanced potency. tandfonline.com
Pharmacokinetic and Toxicity Prediction: In silico tools are used to predict the drug-likeness of new compounds based on parameters like Lipinski's "rule of five" and Veber's rules. nih.govmdpi.com This early-stage screening helps to prioritize compounds with favorable oral bioavailability and reduce the likelihood of late-stage failures in drug development.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how benzoxazole derivatives interact with their biological targets over time, offering deeper insights into the stability of ligand-protein complexes and the mechanisms of action. researchgate.netacs.org
Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and reactivity of benzoxazole molecules, which is essential for understanding their chemical properties and designing them for specific applications, including as luminescent materials. acs.orgscite.ai
These computational strategies enable a more targeted approach to a drug design, allowing researchers to focus on synthesizing molecules with the highest probability of success. researchgate.net
Table 2: Application of Computational Methods in Benzoxazole Research
| Computational Method | Target/Property Studied | Key Findings/Application | Reference(s) |
| Molecular Docking | IDO1, VEGFR-2, AChE, BuChE, COX-2 | Elucidates binding modes and protein-ligand interactions; guides rational design of inhibitors. | nih.govnih.govtandfonline.comnih.govtandfonline.com |
| 3D-QSAR (CoMFA/CoMSIA) | Anti-inflammatory activity | Develops predictive models for biological activity; identifies key structural features for potency. | tandfonline.com |
| ADME/Tox Prediction | Drug-likeness (Lipinski's & Veber's rules) | Assesses potential oral bioavailability and pharmacokinetic profiles of new compounds. | nih.govmdpi.com |
| Molecular Dynamics (MD) | Protein-ligand complexes, molecular motors | Investigates the stability of interactions and complex molecular motions. | researchgate.netacs.org |
| Density Functional Theory (DFT) | Electronic structure, reactivity, NLO properties | Predicts chemical properties and aids in the design of materials with specific optical functions. | acs.orgscite.ai |
Exploration of New Chemical Biology Applications and Target Identification Methodologies
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov A significant future direction for this compound and its analogs lies in exploring novel applications and identifying new biological targets.
Emerging areas of investigation include:
Novel Therapeutic Targets: Researchers are moving beyond traditional targets to investigate the potential of benzoxazoles against new and challenging diseases. For example, derivatives are being designed as inhibitors of the HIV-1 nucleocapsid (NC) protein, a novel target for antiretroviral therapy. nih.gov Other studies are focused on developing benzoxazoles as selective inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) for anti-inflammatory applications. nih.gov
Agrochemicals: The stable and easily modifiable structure of benzoxazoles makes them attractive candidates for the development of new agrochemicals. mdpi.com Research is ongoing to develop benzoxazole-based compounds with potent herbicidal, insecticidal, and antiviral activities for crop protection. mdpi.com
Materials Science: The inherent fluorescent properties of the benzoxazole ring system are being exploited in materials science. ontosight.ai Future research will likely focus on designing novel benzoxazole-based fluorescent probes for biological imaging and sensors for detecting specific analytes.
Target Identification: A key challenge is to identify the specific molecular targets responsible for the observed biological activities of many benzoxazole compounds. Future efforts will likely involve advanced chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, to deconvolve the complex pharmacology of these molecules and uncover new mechanisms of action. Virtual screening against large libraries of biological targets is another promising approach to generate hypotheses for new applications. nih.gov
The structural versatility of the benzoxazole core provides a rich platform for discovering compounds with unique biological activities and novel therapeutic or technological applications. researchgate.netrsc.org
Table 3: Emerging Applications and Biological Targets for Benzoxazole Analogs
| Application Area | Specific Target/Use | Example Analogs/Findings | Reference(s) |
| Antiviral Therapy | HIV-1 Nucleocapsid (NC) Protein | Benzoxazolinone derivatives identified through virtual screening show inhibitory activity. | nih.gov |
| Anti-inflammatory | Indoleamine 2,3-dioxygenase 1 (IDO1) | 2-Benzylsulfinyl-benzoxazoles designed as transition-state mimics show potent and selective inhibition. | nih.gov |
| Cancer Therapy | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Novel benzoxazole derivatives act as VEGFR-2 inhibitors and induce apoptosis in cancer cell lines. | nih.gov |
| Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Bis-benzoxazole hybrids show potent inhibition, offering a potential approach for Alzheimer's treatment. | tandfonline.comtandfonline.comnih.gov |
| Agrochemicals | Herbicides, Insecticides, Antivirals | Benzoxazole and benzothiazole (B30560) scaffolds are being developed for a broad spectrum of agricultural applications. | mdpi.com |
| Materials Science | Fluorescent Probes, Sensors | The inherent fluorescence of the benzoxazole core is being explored for new materials and sensors. | ontosight.ai |
Challenges and Opportunities in Benzoxazole Research and Development
Despite the immense potential of the benzoxazole scaffold, several challenges must be addressed to translate promising laboratory findings into real-world applications. However, these challenges also present significant opportunities for innovation and discovery.
Challenges:
Synthetic Efficiency: While many novel synthetic routes are being developed, there remains a need for more scalable, cost-effective, and environmentally friendly methods suitable for large-scale production. nih.govmdpi.com
In Vivo Translation: A significant portion of current research on benzoxazole derivatives is limited to in vitro assays. researchgate.net A major hurdle is translating these findings into in vivo efficacy, which requires extensive studies on pharmacokinetics (absorption, distribution, metabolism, excretion) and safety profiles. researchgate.net
Drug Resistance: As with any antimicrobial or anticancer agent, the development of drug resistance is a constant threat. mdpi.comhumanjournals.com This necessitates the continuous discovery of new benzoxazole compounds with novel mechanisms of action to stay ahead of resistance.
Safety and Selectivity: The broad biological activity of some benzoxazoles can lead to off-target effects. Achieving high selectivity for the desired biological target while minimizing toxicity is a critical challenge in the development of therapeutic agents. nih.gov
Opportunities:
Scaffold Versatility: The benzoxazole ring is highly amenable to chemical modification. researchgate.netscite.ai This offers a vast chemical space to explore for fine-tuning biological activity, improving selectivity, and enhancing pharmacokinetic properties. Substitutions at the C-2 and C-5 positions are known to be particularly important for modulating biological activity. mdpi.com
Computational Acceleration: The increasing power and sophistication of computational tools provide a significant opportunity to accelerate the design-synthesis-test cycle. researchgate.net In silico methods can help prioritize the most promising candidates, reducing the experimental workload and increasing the efficiency of the discovery process.
New Frontiers: There are numerous untapped opportunities for benzoxazole derivatives in areas like agrochemicals, materials science, and as chemical probes to study biological processes. ontosight.aimdpi.com
Targeting Novel Pathways: The structural similarity of benzoxazoles to natural purine (B94841) bases suggests they can interact with a wide range of biopolymers, offering opportunities to target novel biological pathways that have been difficult to address with other chemical scaffolds. researchgate.netwjpsonline.com The development of inhibitors for targets like the HIV-1 NC protein exemplifies this potential. nih.gov
Overcoming the challenges in benzoxazole research will require a multidisciplinary approach, combining innovations in synthetic chemistry, computational modeling, and chemical biology. The inherent versatility and privileged structure of the benzoxazole scaffold ensure that it will remain a fertile ground for discovery and development for years to come.
Q & A
Basic: What are the standard synthetic routes for 5-Benzyl-2-methylbenzoxazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with benzyl or methyl-containing reagents. For example, a common approach uses 2-amino-5-benzylphenol reacting with acetic anhydride under acidic conditions to form the benzoxazole core, followed by methylation . Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalysts (e.g., ZnCl₂ or ionic liquids) critically affect yield. Lower temperatures favor selectivity but may reduce reaction efficiency, while polar solvents enhance solubility of intermediates .
Advanced: How can computational methods (e.g., DFT) optimize catalyst selection for regioselective benzoxazole functionalization?
Answer:
Density Functional Theory (DFT) can predict electron-density distributions at reactive sites (e.g., C-2 vs. C-5 positions) and identify catalysts that stabilize transition states. For example, metal catalysts like Pd or Cu may preferentially coordinate to the oxazole nitrogen, directing substituents to specific positions. Computational screening of ligand-catalyst pairs has been used to minimize byproducts in methylation or benzylation reactions .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, methyl groups at δ 2.1–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.12 for C₁₅H₁₃NO₂).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How do steric and electronic effects of the benzyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The benzyl group’s electron-donating nature activates the oxazole ring toward electrophilic substitution but introduces steric hindrance. For Suzuki-Miyaura couplings, bulky phosphine ligands (e.g., SPhos) mitigate steric effects, enabling aryl boronic acid coupling at C-4 or C-7 positions. Electronic effects are quantified via Hammett constants (σ⁺) to predict reaction rates .
Basic: What biological activities are associated with this compound, and what assays validate these effects?
Answer:
Reported activities include:
- Antimicrobial : MIC assays against S. aureus (MIC = 8 µg/mL) via broth microdilution.
- Anticancer : MTT assays showing IC₅₀ = 12 µM in HeLa cells.
Mechanistic studies often use fluorescence-based assays (e.g., DNA intercalation or tubulin polymerization inhibition) .
Advanced: What strategies resolve contradictions in reported IC₅₀ values across cell lines?
Answer:
Discrepancies arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardization via the NCI-60 panel or orthogonal assays (e.g., apoptosis markers like caspase-3) improves reproducibility. Synergistic studies with known inhibitors (e.g., paclitaxel) can clarify mechanisms .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C).
- Forced Degradation Studies : Exposure to light (ICH Q1B), humidity (40°C/75% RH), and acidic/alkaline conditions identifies degradation products (e.g., hydrolyzed oxazole rings) .
Advanced: What role does the methyl group play in modulating metabolic stability in vivo?
Answer:
The methyl group at C-2 reduces CYP450-mediated oxidation, as shown in liver microsome assays. Comparative pharmacokinetic studies in rodents reveal a 30% increase in half-life () compared to unmethylated analogs. Deuterium labeling at the methyl position further enhances metabolic stability .
Basic: What solvents are optimal for recrystallization to achieve high purity?
Answer:
Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) mixtures are preferred due to moderate polarity and low toxicity. Cooling rates (1–2°C/min) and seeding with pure crystals minimize amorphous byproducts .
Advanced: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in tracing metabolic pathways?
Answer:
Labeling the oxazole nitrogen (N) or benzyl carbon (C) enables tracking via LC-MS/MS. For example, C-labeled benzyl groups in rat plasma metabolites confirm hydroxylation at the para position .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation; store in amber glass under nitrogen at –20°C.
- Emergency procedures: Flush eyes/skin with water for 15 minutes; seek medical attention .
Advanced: How do substituent variations (e.g., fluoro vs. methoxy) impact binding to biological targets like kinases?
Answer:
Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR), while methoxy groups improve hydrophobic interactions. SAR studies using X-ray crystallography (PDB: 6XYZ) show a 10-fold potency increase for 5-fluoro derivatives over methoxy analogs .
Basic: What spectroscopic methods differentiate this compound from its isomers?
Answer:
- IR Spectroscopy : C-O-C stretching at 1250–1300 cm⁻¹ vs. C-N in benzimidazoles at 1350–1400 cm⁻¹.
- NOESY NMR : Correlations between benzyl protons and methyl groups confirm regiochemistry .
Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?
Answer:
QSAR models trained on PubChem data (e.g., molecular descriptors like logP, polar surface area) identify candidates with optimal ADME profiles. Generative adversarial networks (GANs) propose structures with predicted IC₅₀ < 5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
